1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol
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Overview
Description
1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-5-chlorobenzoyl chloride with azetidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under specific conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce azetidinones and azetidines, respectively .
Scientific Research Applications
1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound is used as a synthon in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique reactivity makes it suitable for the development of novel materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The bromine and chlorine atoms on the benzoyl ring can participate in electrophilic and nucleophilic reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with similar reactivity but different functional groups.
3-Chloro-5-bromobenzoyl azetidine: A closely related compound with similar substituents on the benzoyl ring but different positions.
N-Boc-azetidine: A protected form of azetidine used in organic synthesis.
Uniqueness
1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol is unique due to the presence of both bromine and chlorine atoms on the benzoyl ring, which imparts distinct reactivity and potential for further functionalization. The combination of these substituents with the azetidine ring makes this compound particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-6(2-8(12)3-7)10(15)13-4-9(14)5-13/h1-3,9,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGJOLDUGYZUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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